molecular formula C8H10FN B12969823 4-Fluoro-2-propylpyridine

4-Fluoro-2-propylpyridine

Cat. No.: B12969823
M. Wt: 139.17 g/mol
InChI Key: WLJQLQXEHNLIRD-UHFFFAOYSA-N
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Description

4-Fluoro-2-propylpyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 4-position and a propyl group at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The fluorine substituent enhances electronegativity and metabolic stability, while the propyl group contributes to lipophilicity, influencing solubility and membrane permeability .

Properties

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

IUPAC Name

4-fluoro-2-propylpyridine

InChI

InChI=1S/C8H10FN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3

InChI Key

WLJQLQXEHNLIRD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluoropyridine using fluoroboric acid . Another method involves the direct fluorination of pyridine derivatives using reagents like Selectfluor .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. These methods allow for the efficient production of large quantities of fluorinated pyridines with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-propylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-2-propylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-propylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Fluoro-2-propylpyridine with fluorinated heterocycles and substituted pyridines/pyrimidines, focusing on structural features, physicochemical properties, and applications.

Structural Analogues
Compound Name Key Substituents Molecular Formula Purity/Reactivity Notes Applications/References
4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride Fluorine at 4-piperidine, carboxylate C₆H₁₁ClFNO₂ 95% purity; polar functional groups enhance solubility Intermediate in drug synthesis
5-Chloro-4-fluoropyridin-2-amine F (4), Cl (5), NH₂ (2) C₅H₄ClFN₂ High similarity (0.81) to fluoropyridines Agrochemical precursors
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide Fluorophenyl, hydroxyphenyl, carboxamide C₂₁H₁₇FNO₂ Crystal structure resolved; hydrogen bonding observed Pharmaceutical lead compound
Ethyl 3-chloropyridazine-4-carboxylate Cl (3), ester (4) C₇H₇ClN₂O₂ 97% purity; reactive ester group Building block for heterocyclic chemistry

Key Observations :

  • Substituent Position : Fluorine at the 4-position (as in this compound) is common in bioactive compounds, influencing electronic effects and binding affinity. In contrast, 5-Chloro-4-fluoropyridin-2-amine places halogen and amine groups at adjacent positions, enhancing nucleophilic reactivity .
  • Lipophilicity : The propyl group in this compound likely increases lipophilicity compared to polar analogs like 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride, which contains ionizable carboxylate and piperidine groups .
  • Synthetic Utility : Ethyl 3-chloropyridazine-4-carboxylate demonstrates the role of ester groups in facilitating further functionalization, a strategy that could apply to modifying the propyl chain in this compound .
Physicochemical and Reactivity Differences
  • Metabolic Stability: Fluorine at the 4-position (as in this compound) is known to resist oxidative degradation compared to non-fluorinated pyridines. This contrasts with 4-(4-Fluorophenyl)piperidine derivatives, where fluorine on a phenyl ring may alter π-stacking interactions .
  • Solubility : The propyl group in this compound reduces water solubility relative to hydroxyl-containing analogs like N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]carboxamide .
  • Reactivity : The absence of reactive groups (e.g., amines, esters) in this compound may limit its direct use in coupling reactions compared to 5-Bromo-4-fluoropyridin-2-amine, where bromine enables cross-coupling chemistry .

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